tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . It is also available for purchase and can be used for custom synthesis .Molecular Structure Analysis
The molecular formula of this compound is C16H22N2O3 . The InChI code is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)12-16-8-11(15)9-17-12/h8-10H,4-7H2,1-3H3 .Scientific Research Applications
Synthesis and Application in Anticancer Drugs
Tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) established a high-yield synthetic method for a similar compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is closely related and used in the development of various anticancer molecules. This compound, derived from commercially available piperidin-4-ylmethanol, plays a crucial role in targeting the PI3K/AKT/mTOR pathway, a key signaling pathway in cancer cell growth and survival. The study also highlights the compound's potential in overcoming drug resistance, a significant challenge in cancer treatment, by serving as a base for optimizing antitumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Role in Biological Active Compound Synthesis
Another study by Kong et al. (2016) focuses on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in synthesizing biologically active compounds like crizotinib. Although not directly related to the specified compound, this research illustrates the broader category of tert-butyl piperidine-1-carboxylate derivatives' role in medicinal chemistry, particularly in developing kinase inhibitors used in cancer therapy (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Synthesis of Vandetanib Intermediates
Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, through a process involving acylation, sulfonation, and substitution. Vandetanib is a therapeutic agent used in the treatment of certain types of cancer, demonstrating the critical role of tert-butyl piperidine-1-carboxylate derivatives in synthesizing clinically relevant drugs (Wang, Wang, Tang, & Xu, 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-8-6-13(7-9-18)14-5-4-12(11-19)10-17-14/h4-5,10-11,13H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBUTDAIXVPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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